molecular formula C7H7Br2N B170518 2,6-Dibromo-3,5-dimethylpyridine CAS No. 117846-58-9

2,6-Dibromo-3,5-dimethylpyridine

Cat. No. B170518
M. Wt: 264.94 g/mol
InChI Key: ILHNZRHAVNCIFX-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H7Br2N and a molecular weight of 264.95 . It is a solid substance and is used in research and development .


Molecular Structure Analysis

The InChI code for 2,6-Dibromo-3,5-dimethylpyridine is 1S/C7H7Br2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3 . This indicates the presence of two bromine atoms, one nitrogen atom, and two methyl groups attached to a pyridine ring.


Physical And Chemical Properties Analysis

2,6-Dibromo-3,5-dimethylpyridine is a solid substance . It has a molecular weight of 264.95 .

Scientific Research Applications

Crystal Structure and Physical Properties

  • 2,6-Dibromo-3,5-dimethylpyridine has been structurally characterized, revealing unique crystalline properties. It forms a racemic twin with two symmetry-independent molecules in its asymmetric unit. This compound exhibits aromatic face-to-face pi-stacking in the solid state, contributing to interesting molecular arrangements such as X-shaped columns and zigzag arrays (Pugh, 2006).

Forensic Chemistry

  • The compound has been used in the Suzuki cross-coupling reaction for preparing forensically relevant pyridines. This process is crucial for synthesizing a range of 3,5-diarylsubstituted dimethylpyridines of high forensic importance (Błachut, Czarnocki, & Wojtasiewicz, 2006).

Noncovalent Interaction Studies

  • Studies on noncovalent interactions have utilized 2,6-Dibromo-3,5-dimethylpyridine to explore the control of crystal structure via interactions between aryl bromine and ionic metal bromide (AlDamen & Haddad, 2011).

NMR pH Indicators

  • 2,6-Dibromo-3,5-dimethylpyridine derivatives have been synthesized and evaluated as 19F NMR pH indicators. They demonstrate significant chemical shift responses to pH changes, making them useful in NMR-based pH measurement techniques (Amrollahi, 2014).

Supramolecular Chemistry

  • The compound's derivatives have been involved in studies of noncovalent supramolecular interactions, particularly in the formation of complexes with metal ions. This research is significant in the field of coordination chemistry and crystallography (Al-Far & Ali, 2007).

Acid Surface Characterization

  • 2,6-Dimethylpyridine, a related compound, has been used to characterize acid surfaces, highlighting its potential in analytical chemistry for surface analysis (Corma, Rodellas, & Fornés, 1984).

Biodegradation Studies

  • The biodegradation of 2,6-dimethylpyridine, a chemically related compound, has been studied using specific bacteria, indicating potential environmental applications in waste management and bioremediation (Khasaeva, Parshikov, & Zaraisky, 2020).

SERS Spectroscopy

  • 2,6-Dibromo-3,5-dimethylpyridine analogs have been used in Surface-Enhanced Raman Spectroscopy (SERS) studies, aiding in understanding charge transfer mechanisms and molecular interactions at metal surfaces (Arenas et al., 1998).

Safety And Hazards

2,6-Dibromo-3,5-dimethylpyridine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2,6-dibromo-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHNZRHAVNCIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355771
Record name 2,6-dibromo-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3,5-dimethylpyridine

CAS RN

117846-58-9
Record name 2,6-Dibromo-3,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117846-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dibromo-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
D Pugh - Acta Crystallographica Section C: Crystal Structure …, 2006 - scripts.iucr.org
The title compounds 2,6-dibromo-3,5-dimethylpyridine, C7H7Br2N, (I), and 2,6-diiodo-3,5-dimethylpyridine, C7H7I2N, (II), constitute the first structurally characterized examples of 2,6-…
Number of citations: 4 scripts.iucr.org
C Zheng, C Fan, S Pu, B Chen, B Chen - Journal of Molecular Structure, 2016 - Elsevier
A novel Br-substituted diarylethene was synthesized, and its structure has been determined by single-crystal X-ray diffraction analysis. Its photochemical property in solution, a PMMA …
Number of citations: 12 www.sciencedirect.com
C Zheng, S Pu, G Liu, B Chen - Tetrahedron Letters, 2013 - Elsevier
A novel strategy for the preparation of yellow diarylethenes was established based on the acidichromism of two new diarylethenes with a bromopyridine moiety. The bromopyridine was …
Number of citations: 9 www.sciencedirect.com
PA Chase, M Lutz, AL Spek, GPM van Klink… - Journal of Molecular …, 2006 - Elsevier
Templation is a well-known strategy for the selective generation of complex products. Ring-closing metathesis, catalyzed by well-characterized Ru and Mo catalysts, is a powerful …
Number of citations: 19 www.sciencedirect.com
G Liao, D Xue, C Zheng, R Wang, S Pu - Journal of the Brazilian …, 2016 - SciELO Brasil
Three new unsymmetrical pyridine-containing diarylethenes with a variable peripheral heteroaryl unit were synthesized and their structures were determined by single-crystal X-ray …
Number of citations: 2 www.scielo.br
DC Pugh - 2008 - eprints.soton.ac.uk
A new (CNC) pincer ligand, (2,6-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)-3,5- dimethylpyridine, has been synthesised. Along with the previously reported ligand (2,6- bis(2,6-…
Number of citations: 2 eprints.soton.ac.uk
C Zheng, G Liu, S Pu - Tetrahedron Letters, 2013 - Elsevier
A novel diarylethene with a bipyridyl unit has been designed and synthesized for the first time. Its photochromic behaviors could be modulated by protonation and coordination with Cu(II…
Number of citations: 25 www.sciencedirect.com
P Sharma - 2021 - scholarworks.csun.edu
Throughout the world of chemistry, there are a number of variables that can allow seemingly similar molecules to have vastly different reactive properties. One such variable, that is often …
Number of citations: 3 scholarworks.csun.edu
S Pu, C Zheng, Q Sun, G Liu, C Fan - scholar.archive.org
Chemical reagents were purchased from either Acros, Aldrich, Alfa Aesar, or TCI. and used without further purification. Solvents were from Beijing Chemical Works. Anhydrous solvents …
Number of citations: 0 scholar.archive.org
MM Krayushkin, MA Kalik - Advances in heterocyclic chemistry, 2011 - Elsevier
Publisher Summary This chapter focuses on the methods that are used for the synthesis of photochromic dihetarylethenes, in which both heterocycles are in vicinal positions at the …
Number of citations: 16 www.sciencedirect.com

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